molecular formula C21H29N5O2 B6770106 N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide

N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide

Cat. No.: B6770106
M. Wt: 383.5 g/mol
InChI Key: ACXAJKJBBCTROH-UHFFFAOYSA-N
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Description

N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a piperazine ring, an imidazole moiety, and a cyclopentyloxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-24-13-14-26(15-19(24)20-22-11-12-25(20)2)21(27)23-16-7-9-18(10-8-16)28-17-5-3-4-6-17/h7-12,17,19H,3-6,13-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXAJKJBBCTROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C2=NC=CN2C)C(=O)NC3=CC=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Imidazole Group: The imidazole moiety is often introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Attachment of the Cyclopentyloxyphenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with cyclopentanol, facilitated by a base.

    Final Coupling Reaction: The final step is the coupling of the synthesized intermediates to form the target compound, typically using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug development and pharmacological research.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could be useful in the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders or cancers.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s imidazole moiety can bind to metal ions or active sites in enzymes, modulating their activity. The piperazine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide
  • N-(4-ethoxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide
  • N-(4-propoxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide is unique due to the presence of the cyclopentyloxy group, which may confer distinct steric and electronic properties. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for further research and development.

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